4-(propan-2-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide
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Overview
Description
4-(propan-2-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene sulfonamide core with various substituents, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzene sulfonamide core, followed by the introduction of the propan-2-yl and propanoyl groups through alkylation and acylation reactions, respectively. The tetrahydroisoquinoline moiety is then introduced via a cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
Biologically, sulfonamides are known for their antimicrobial properties. This compound may exhibit similar activities, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, particularly in treating bacterial infections or as an anti-inflammatory agent.
Industry
Industrially, the compound may be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide likely involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Uniqueness
The uniqueness of 4-(propan-2-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide lies in its complex structure, which may confer unique biological activities and chemical reactivity compared to simpler sulfonamides.
Properties
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-4-21(24)23-12-11-17-5-8-19(13-18(17)14-23)22-27(25,26)20-9-6-16(7-10-20)15(2)3/h5-10,13,15,22H,4,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFYXOYXMKXJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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